Ethyl 3-((3-aminopropyl)thio)propanoate
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Overview
Description
Ethyl 3-((3-aminopropyl)thio)propanoate is an organic compound with the molecular formula C8H17NO2S. It is a derivative of propanoic acid and features an ester functional group. This compound is of interest due to its unique chemical structure, which includes both an amino group and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((3-aminopropyl)thio)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopropanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-aminopropyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
Scientific Research Applications
Ethyl 3-((3-aminopropyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-((3-aminopropyl)thio)propanoate exerts its effects is primarily through its functional groups. The amino group can interact with biological targets such as enzymes and receptors, potentially inhibiting or modifying their activity. The thioether linkage can also play a role in binding to metal ions or other molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(methylthio)propanoate: Similar structure but with a methyl group instead of an amino group.
Ethyl propanoate: Lacks the thioether and amino functionalities.
3-Aminopropylthiol: Contains the amino and thioether groups but lacks the ester functionality.
Uniqueness
Ethyl 3-((3-aminopropyl)thio)propanoate is unique due to the combination of its ester, amino, and thioether groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
ethyl 3-(3-aminopropylsulfanyl)propanoate |
InChI |
InChI=1S/C8H17NO2S/c1-2-11-8(10)4-7-12-6-3-5-9/h2-7,9H2,1H3 |
InChI Key |
YDQCJZDUCMTJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSCCCN |
Origin of Product |
United States |
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